molecular formula C7H5BrO B125591 4-Bromobenzaldehyde CAS No. 1122-91-4

4-Bromobenzaldehyde

Cat. No.: B125591
CAS No.: 1122-91-4
M. Wt: 185.02 g/mol
InChI Key: ZRYZBQLXDKPBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzaldehyde, also known as para-bromobenzaldehyde, is an organobromine compound with the chemical formula C7H5BrO. It is one of the three isomers of bromobenzaldehyde, characterized by a bromine atom substituted at the para position of the benzaldehyde structure. This compound appears as a white solid with an almond-like odor and is primarily used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde can be synthesized in the laboratory through the oxidation of 4-bromotoluene. The process involves two main steps:

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also utilize alternative oxidizing agents and catalysts to optimize the reaction efficiency .

Chemical Reactions Analysis

4-Bromobenzaldehyde participates in various chemical reactions due to the presence of both the aldehyde and bromine functional groups. Some of the key reactions include:

Oxidation:

  • This compound can be oxidized to 4-bromobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction:

  • Reduction of this compound using reducing agents like sodium borohydride or lithium aluminum hydride results in the formation of 4-bromobenzyl alcohol.

Substitution:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Boronic acids, palladium catalysts.

Major Products:

    Oxidation: 4-Bromobenzoic acid.

    Reduction: 4-Bromobenzyl alcohol.

    Substitution: Biaryl compounds

Properties

IUPAC Name

4-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYZBQLXDKPBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061534
Record name Benzaldehyde, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 4-Bromobenzaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20001
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1122-91-4
Record name 4-Bromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMOBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8VM24F65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes to give a suspension. To the suspension was added dropwise a toluene solution (25 mL) containing 1,4-dibromobenzene (2.36 g, 10 mmol) over a period of 15 minutes, while keeping the temperature below 5° C., to give a white suspension. After the suspension was stirred at 0° C. for 5 hours, N,N-dimethylformamide (1.0 mL, 13 mmol) was added thereto. The resultant mixture was stirred at 0° C. for 30 minutes, and 10% acetic acid solution (20 mL) was added. The organic phase was separated and the aqueous phase was extracted with toluene (20 mL). The organic layers were combined, washed with water (20 mL), and dried over magnesium sulfate. Toluene was added to the solution to a volume of 100 mL. The solution (98 ml) was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (30:1, v/v) to give the title compound (1.507 g, 81% yield) as a colorless crystalline solid.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8.06 mmol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Two
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
81%

Synthesis routes and methods II

Procedure details

435 mg of [5-(4-bromomethyl-phenyl)-thiophen-2-yl]-4-bromophenyl-methanone are dissolved in 25 ml of acetone, 300 mg of potassium carbonate and 0.15 ml of N-allyl-methyl-amine are added and the mixture is held at reflux under argon for 4 hrs., treated with ice-water, extracted with ethyl acetate, dried and chromatographed on silica gel (ethyl acetate/hexane). 219 mg of 5-(4-[(allyl-methylamino)-methyl]-phenyl)-thiophen-2-yl)-(4-bromphenyl)-methanone, m.p. 131-133° C., are isolated.
Name
[5-(4-bromomethyl-phenyl)-thiophen-2-yl]-4-bromophenyl-methanone
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N,N-diethyl-4-bromo-benzamide (128 mg, 0.5 mmol) (see structural formula at entry 3 of Table 1) and Cp2ZrCl2(207 mg, 0.7 mmol, 1.4 eq.) in THF (3 mL) at RT was rapidly added a 1 M tetrahydrofuran (THF) solution of LiAlH(Ot-Bu)3 (0.7 mL, 0.7 mmol, 1.4 eq.). After addition, thin layer chromatography (TLC) using EtOAc/Hexanes showed the substrate had been consumed completely. The reaction was quenched by distilled H2O immediately. Dilute acid (0.5 N HCl in distilled water) was added until the pH was less than 5. Then EtOAc was added (3×10 mL) and the mixture was extracted. Combined organic layers were washed with brine, dried over MgSO4 and concentrated via evaporation under reduced pressure. Initial purification of the crude product was performed by passing the solution through a filter of silica gel (silica gel 60, 230-400 mesh). Purity was then checked by TLC. If further purification was needed, it was performed by flash column chromatography (silica gel 60, 230-400 mesh) using EtOAc/hexanes as eluent. 4-Bromobenzaldehyde (89 mg, 96% yield) was obtained as a colorless solid. Its melting point was determined to be 55-56° C. (hexanes).
Quantity
128 mg
Type
reactant
Reaction Step One
[Compound]
Name
LiAlH(Ot-Bu)3
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution 2-(4-allyldimethylsilylphenyl)-1,3-dioxolane (3 Scheme 18, 456 mg, 2 mmol) in dry THF (10 mL) under a N2 atmosphere was added 9-BBN (4 mL, 0.5 M solution in THF, 2 mmol) dropwise at 0° C. The mixture was gradually warmed to room temperature and stirred for 5 h. Pd(PPh3)4 (70 mg), 4-bromopolystyrene (500 mg, 1.94 mmol/g), 2 N aqueous Na2CO3 (2 mL, 4 mmol), DMF (5 mL), were added. The reaction flask and reflux condenser were wrapped with aluminum foil, and the mixture was refluxed for 24 h. Pd(PPh3)4 (70 mg) was added to the reaction mixture which was refluxed again for 24 h. The resin was filtered and washed with THF (once), 1:1 THF/water (twice), water (twice), methanol (twice), CH2Cl2 (twice), then dried under reduced pressure. The resin (4 Scheme 18) was agitated in THF/1 N HCl (8:1) for 16 h at 30° C. After washing and drying, an aliquot of the resin (200 mg) was treated with a solution of CH2Cl2 (7 mL) and Br2 (150 μL) for 5 min. The cleavage solution was removed, and the resin was rinsed with CH2Cl2 (3 mL). Concentration of the combined filtrates gave the known 4-bromobenzaldehyde (1 Scheme 18, 11 mg, loading level was determined to be 0.30 mequiv/g); 1H NMR (300 MHz, CDCl3) δ 7.71 (d, J=8.30 Hz, 2 H), 7.77 (d, J=8.30 Hz, 2 H), 10.00 (s, 1 H).
Name
2-(4-allyldimethylsilylphenyl)-1,3-dioxolane
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzaldehyde
Reactant of Route 2
4-Bromobenzaldehyde
Reactant of Route 3
4-Bromobenzaldehyde
Reactant of Route 4
4-Bromobenzaldehyde
Reactant of Route 5
4-Bromobenzaldehyde
Reactant of Route 6
4-Bromobenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Bromobenzaldehyde?

A1: this compound has a molecular formula of C7H5BrO and a molecular weight of 185.03 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic spectroscopic peaks:

  • IR: Strong carbonyl (C=O) stretching band around 1700 cm-1. []
  • 1H NMR: Aldehydic proton singlet around 10 ppm, aromatic protons in the 7-8 ppm region. []
  • 13C NMR: Carbonyl carbon around 190 ppm, aromatic carbons in the 120-140 ppm region. []

Q3: Is this compound compatible with common organic solvents?

A: Yes, this compound readily dissolves in typical organic solvents like tetrahydrofuran (THF), dichloromethane, chloroform, and toluene. [, , , , , ]

Q4: Can this compound act as a substrate in metal-catalyzed coupling reactions?

A: Absolutely, the bromine atom in this compound facilitates participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [, ] This allows the formation of various biaryl compounds, important building blocks for pharmaceuticals, agrochemicals, and materials.

Q5: What other reactions commonly utilize this compound?

A5: this compound serves as a versatile starting material for various reactions, including:

  • Wittig Reactions: Reacts with phosphonium ylides to yield substituted styrenes. []
  • Condensation Reactions: Condenses with amines to form Schiff bases, exhibiting potential biological activities. [, , ]
  • Cyclization Reactions: Participates in the synthesis of heterocycles like imidazoles, triazoles, and tetrahydroisoquinolines. [, , ]

Q6: Have computational studies been conducted on this compound and its derivatives?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure, optical properties, and reactivity of this compound derivatives. [, , ]

Q7: How does the bromine atom in this compound influence its reactivity and biological activity?

A: The electron-withdrawing bromine atom modulates the reactivity of the aldehyde group. This influences its participation in reactions like nucleophilic additions and metal-catalyzed couplings. In biological contexts, the bromine atom can impact the compound's binding affinity and activity at specific targets. [, ]

Q8: Has this compound been studied for its potential pharmacological activity?

A: While this compound itself is not widely explored for direct pharmacological applications, its derivatives, particularly semicarbazones, have shown promising results. For instance, the compound this compound N-(2,6-dimethylphenyl)semicarbazone (EGA) demonstrates inhibitory effects on the endosomal trafficking of various bacterial toxins and viruses. [, ]

Q9: What safety considerations should be taken when handling this compound?

A: As with all chemicals, standard laboratory safety practices apply. This compound should be handled with gloves and eye protection in a well-ventilated area. []

Q10: What is the environmental fate of this compound?

A: Limited data is available on the environmental degradation of this compound. [] It is recommended to dispose of the compound and its waste according to local regulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.